molecular formula C7H10Cl2O B13961474 2,2-Dichloro-1-cyclopentylethan-1-one CAS No. 39140-52-8

2,2-Dichloro-1-cyclopentylethan-1-one

Cat. No.: B13961474
CAS No.: 39140-52-8
M. Wt: 181.06 g/mol
InChI Key: LQTBWPPPBJJUQF-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-cyclopentylethan-1-one is an organic compound with the molecular formula C8H12Cl2O. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a cyclopentyl group attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1-cyclopentylethan-1-one can be synthesized through the chlorination of cyclopentyl methyl ketoneThe reaction is typically carried out at temperatures below 60°C to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing cyclopentyl methyl ketone and acetic acid. The reaction mixture is then cooled, and the product is separated by distillation or extraction methods .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-cyclopentylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dichloro-1-cyclopentylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-cyclopentylethan-1-one involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Additionally, it can participate in redox reactions, leading to the formation of various oxidized or reduced products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-cyclopentylethan-1-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclopentyl moiety is required .

Properties

CAS No.

39140-52-8

Molecular Formula

C7H10Cl2O

Molecular Weight

181.06 g/mol

IUPAC Name

2,2-dichloro-1-cyclopentylethanone

InChI

InChI=1S/C7H10Cl2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2

InChI Key

LQTBWPPPBJJUQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C(Cl)Cl

Origin of Product

United States

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